molecular formula C20H8I4NaO5 B011664 Erythrosine sodium CAS No. 568-63-8

Erythrosine sodium

Cat. No.: B011664
CAS No.: 568-63-8
M. Wt: 858.9 g/mol
InChI Key: ADYPCPTWYACJSN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Erythrosine sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like sodium iodate and reducing agents such as sodium thiosulfate . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Erythrosine sodium is unique due to its high iodine content and specific absorption properties. Similar compounds include:

This compound stands out due to its specific use in dental and medical applications, as well as its unique photodegradation properties .

Properties

{ "Design of the Synthesis Pathway": "Erythrosine sodium can be synthesized by a multi-step process that involves the condensation of benzaldehyde with 2-naphthol followed by the bromination, sulfonation, and coupling of the resulting intermediate compounds.", "Starting Materials": [ "Benzaldehyde", "2-naphthol", "Bromine", "Sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Benzaldehyde is reacted with 2-naphthol in the presence of a base catalyst to form 2-hydroxy-1-(phenylmethylene)naphthalene.", "Step 2: The resulting intermediate is then brominated using bromine to form 2-bromo-1-(phenylmethylene)naphthalene.", "Step 3: Sulfonation of the intermediate compound with sulfuric acid yields 2-bromo-1-(phenylsulfonyl)methylene)naphthalene.", "Step 4: Finally, the intermediate compound is coupled with sodium hydroxide to form Erythrosine sodium." ] }

CAS No.

568-63-8

Molecular Formula

C20H8I4NaO5

Molecular Weight

858.9 g/mol

IUPAC Name

disodium;2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate

InChI

InChI=1S/C20H8I4O5.Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;/h1-6,25H,(H,27,28);

InChI Key

ADYPCPTWYACJSN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)O)I)I)I)C(=O)O.[Na]

Color/Form

Brown powder
Red solid

density

0.8-1.0 kg/cu m (limit)

melting_point

250 °C

16423-68-0

Pictograms

Irritant

shelf_life

Stable under recommended storage conditions.
SRP: Local exhaust ventilation should be applied wherever there is an incidence of point source emissions or dispersion of regulated contaminants in the work area. Ventilation control of the contaminant as close to its point of generation is both the most economical and safest method to minimize personnel exposure to airborne contaminants. Ensure that the local ventilation moves the contaminant away from the worker.

solubility

In water, 70 g/L at 20 °C
In water, 111 g/kg at 26 °C
In water, 9.0 g/100 mL at 25 °C (9.0X10+4 mg/L)
In ethanol, 10 g/L;  in glycerine, 35 g/L at 20 °C
Solubility at 25 °C: in glycerol, 20.0 g/100 mL;  in propylene glycol, 20.0 g/100 mL
Soluble in water to cherry-red solution
Soluble in alcohol

Synonyms

PYROSIN B; TETRAIODOFLUORESCEIN; TETRAIODOFLUORESCEIN SODIUM SALT; ACID RED 51; ACID RED 51 SODIUM SALT; 2',4',5',7'-TETRAIODOFLUORESCEIN DISODIUM SALT; 2',4',5',7'-TETRAIODO-FLUORESCEINE DISODIUM SALT; CI NO 45430

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Erythrosine sodium impact the stability of pharmaceuticals, specifically phenylbutazone?

A: Research indicates that this compound can negatively affect the stability of certain drugs, notably phenylbutazone. When exposed to light, this compound degrades phenylbutazone, likely through a process involving singlet oxygen generated by the light-excited dye. [] This degradation can significantly impact quality control procedures, such as dissolution rate testing, leading to unexpected results. []

Q2: Is this compound a suitable colorant for tablets containing phenylbutazone?

A: Given its photodegradative effect on phenylbutazone, this compound is not an ideal colorant for tablets containing this drug. [] Alternative coloring agents with better compatibility should be considered to ensure product stability and accurate quality control testing.

Q3: Does this compound affect the stability of other colorants used in pharmaceutical formulations?

A: Interestingly, research suggests that this compound exhibits a lower photostability compared to FD&C Yellow No. 6 and FD&C Blue No. 1. [] This finding suggests that this compound might be more susceptible to fading under light exposure compared to these other colorants.

Q4: Are there methods to improve the light stability of pharmaceutical colorants like this compound?

A: Yes, incorporating sunscreening agents into tablet coatings can enhance the photostability of colorants. Studies have shown that sunscreening agents like benzocaine offer significant protection against the fading of FD&C Yellow No. 6, a dye with higher photostability than this compound. [] This approach could potentially improve the light stability of this compound as well.

Q5: Beyond its use as a colorant, are there other applications for this compound in analytical chemistry?

A: Yes, this compound can function as a fluorescence probe in analytical techniques. It has been employed in fluorescence quenching methods for protein determination, utilizing hydroxypropyl-beta-cyclodextrin as a sensitizer. [] This application highlights the versatility of this compound beyond its role as a color additive.

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